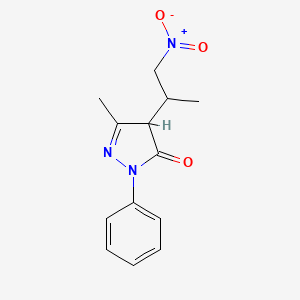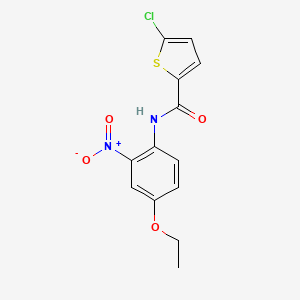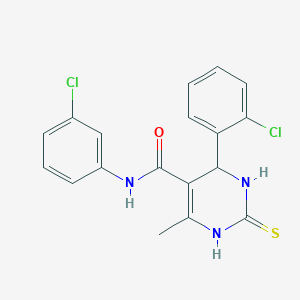
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a pyrazolone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) activation. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit several biochemical and physiological effects. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is readily synthesized through several methods, making it easily accessible for research purposes. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to exhibit potent biological activities, making it a promising candidate for drug development and as a research tool. However, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further optimized for drug development, and its potential as a fluorescent probe in biological imaging can be explored. Furthermore, the mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further elucidated, and its potential as a catalyst in organic synthesis can be studied. Overall, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has significant potential for scientific research and warrants further investigation.
Méthodes De Synthèse
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been synthesized through several methods, including the reaction of 4-nitroacetophenone with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-nitroacetophenone with 2-methyl-1-nitroethene, followed by reduction and cyclization. These methods have been optimized to produce high yields of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Applications De Recherche Scientifique
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for drug development. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDEESSCJSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5315102 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)

![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)